N'-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
“N’-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluoro-substituted phenyl ring, a piperidine ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide” typically involves multiple steps:
Formation of the Fluoro-Substituted Phenyl Ring: The starting material, 3-fluoro-4-methylbenzene, undergoes nitration followed by reduction to form the corresponding amine.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Formation of the Oxane Ring: The oxane ring is prepared via an etherification reaction.
Coupling Reactions: The fluoro-substituted phenyl ring, piperidine ring, and oxane ring are coupled together using appropriate reagents and catalysts to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the fluoro-substituted phenyl ring, potentially leading to the removal of the fluoro group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkage.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: N-oxides of the piperidine ring.
Reduction Products: De-fluorinated phenyl derivatives.
Substitution Products: Alkylated or acylated amide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: It may be explored for its potential in the development of novel materials.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development: It may serve as a lead compound for the development of new pharmaceuticals.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “N’-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide” involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring may enhance binding affinity, while the piperidine and oxane rings contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- N’-(3-chloro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide
- N’-(3-fluoro-4-ethylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide
Uniqueness
“N’-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide” is unique due to the specific substitution pattern on the phenyl ring and the presence of both piperidine and oxane rings. These structural features may impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O3/c1-14-2-3-16(12-18(14)21)23-20(26)19(25)22-13-15-4-8-24(9-5-15)17-6-10-27-11-7-17/h2-3,12,15,17H,4-11,13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUOSUCQRINWIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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